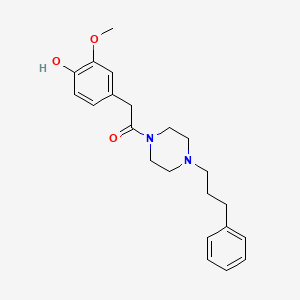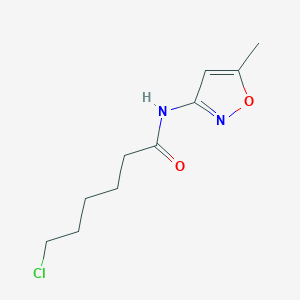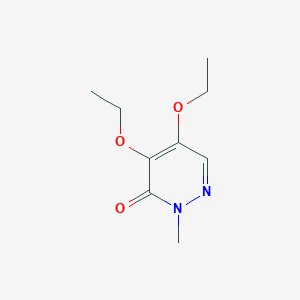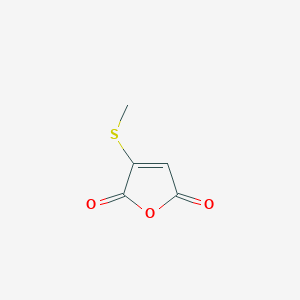
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one, also known as 4-hydroxy-3-methoxy-N-(4-phenyl-3-piperazin-1-yl)benzamide (HMPB), is a small molecule that has been extensively studied for its potential applications in various scientific fields. HMPB has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. In recent years, HMPB has been widely used in the synthesis of various compounds and drugs, as well as in the development of new materials.
Wissenschaftliche Forschungsanwendungen
HMPB has been widely used in the synthesis of various compounds and drugs, as well as in the development of new materials. For example, HMPB has been used in the synthesis of the anti-cancer drug, 5-fluorouracil, as well as in the synthesis of the antiviral drug, acyclovir. In addition, HMPB has been used in the synthesis of polymeric materials, such as polyurethanes, polyamides, and polyesters. HMPB has also been used in the synthesis of various organic catalysts, such as organocatalysts and metal-organic frameworks.
Wirkmechanismus
The exact mechanism of action of HMPB is not fully understood. However, it is believed that HMPB acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators, such as prostaglandins. In addition, HMPB has been shown to inhibit the activity of the transcription factor, nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory processes.
Biochemical and Physiological Effects
HMPB has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. In particular, HMPB has been found to be effective in the treatment of a variety of inflammatory diseases, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In addition, HMPB has been found to possess anti-cancer activity, as it has been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and lung cancer. Finally, HMPB has been found to possess anti-viral activity, as it has been shown to inhibit the replication of various types of viruses, such as hepatitis C virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
HMPB is a relatively simple molecule that can be synthesized in a relatively straightforward manner. In addition, HMPB is relatively stable and can be stored for long periods of time without significant loss of activity. Furthermore, HMPB is relatively non-toxic and can be safely used in laboratory experiments. On the other hand, HMPB is relatively expensive, and its activity may be affected by the presence of certain chemicals or other compounds.
Zukünftige Richtungen
Given its wide range of biological activities, HMPB has the potential to be used in the development of novel drugs and materials. For example, HMPB could potentially be used in the development of new anti-inflammatory drugs, anti-cancer drugs, and antiviral drugs. In addition, HMPB could potentially be used in the synthesis of new polymeric materials, such as polyurethanes, polyamides, and polyesters. Finally, HMPB could potentially be used in the synthesis of new organic catalysts, such as organocatalysts and metal-organic frameworks.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-27-21-16-19(9-10-20(21)25)17-22(26)24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,25H,5,8,11-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBBHLFQFKHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)CCCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10799054 | |
| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10799054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one | |
CAS RN |
652159-26-7 | |
| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10799054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B1659372.png)

![3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide](/img/structure/B1659378.png)


![8-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659383.png)

![1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1659385.png)
![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)
![1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659387.png)

![N-[(Z)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B1659392.png)
![2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate](/img/structure/B1659393.png)
![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)